Physicochemical Properties of Cupric Isononanoate: A Technical Guide
Physicochemical Properties of Cupric Isononanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric isononanoate, the copper(II) salt of isononanoic acid, belongs to the class of metal carboxylates, often referred to as metal soaps. These compounds have a wide range of industrial applications, including as catalysts, driers in paints and varnishes, and as fungicides and wood preservatives. Understanding the physicochemical properties of cupric isononanoate is crucial for its effective application and for the development of new formulations in various fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of cupric isononanoate, detailed experimental protocols for their determination, and a visualization of its fungicidal mechanism of action.
Core Physicochemical Properties
While specific experimental data for cupric isononanoate is limited in publicly available literature, its properties can be largely inferred from the general characteristics of copper carboxylates and data available for structurally similar compounds.
Table 1: General and Physical Properties of Cupric Isononanoate
| Property | Value/Description | Source/Basis |
| Systematic Name | Isononanoic acid, copper(2+) salt | [1] |
| Synonyms | Cupric isononanoate | [1] |
| CAS Number | 72915-82-3 | [1] |
| Molecular Formula | C₁₈H₃₄CuO₄ | Inferred from[1] |
| Molecular Weight | 378.0 g/mol | Calculated |
| Appearance | Likely a blue or green crystalline solid or waxy substance. | Based on general properties of copper(II) salts and copper carboxylates. |
| Melting Point | Not specifically reported. Other copper carboxylates exhibit a wide range of melting points. | |
| Boiling Point | Not reported. Likely decomposes at high temperatures. | |
| Density | Not specifically reported. |
Table 2: Solubility Profile of Cupric Isononanoate
| Solvent | Solubility | Basis |
| Water | Likely insoluble or sparingly soluble. | General property of long-chain metal carboxylates. |
| Ethanol | Likely sparingly soluble. | General property of metal carboxylates. |
| Non-polar organic solvents (e.g., chloroform, mineral spirits) | Likely soluble. | General property of long-chain metal carboxylates. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the physicochemical properties of cupric isononanoate.
Synthesis of Cupric Isononanoate
Principle: A common method for the synthesis of metal carboxylates is through a precipitation reaction between a soluble salt of the metal and a sodium or potassium salt of the carboxylic acid.
Materials:
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Isononanoic acid
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Sodium hydroxide (NaOH)
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Ethanol
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Distilled water
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Filter paper
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Beakers, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
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Preparation of Sodium Isononanoate:
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Dissolve a stoichiometric amount of sodium hydroxide in distilled water.
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In a separate beaker, dissolve an equimolar amount of isononanoic acid in ethanol.
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Slowly add the sodium hydroxide solution to the isononanoic acid solution while stirring continuously. The reaction is exothermic.
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Continue stirring for 1-2 hours to ensure complete formation of sodium isononanoate.
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Precipitation of Cupric Isononanoate:
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Prepare an aqueous solution of copper(II) sulfate pentahydrate.
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Slowly add the copper(II) sulfate solution to the sodium isononanoate solution with vigorous stirring.
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A precipitate of cupric isononanoate will form immediately. The color is expected to be blue or green.
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Continue stirring for an additional 1-2 hours to ensure complete reaction.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration using a Buchner funnel.
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Wash the precipitate several times with distilled water to remove any unreacted salts.
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Follow with a wash of cold ethanol to remove any unreacted isononanoic acid.
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Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
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Determination of Melting Point
Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.
Materials:
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Dried cupric isononanoate sample
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Capillary tubes
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Melting point apparatus (e.g., Mel-Temp) or Thiele tube with mineral oil
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Thermometer
Procedure:
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Finely powder the dry cupric isononanoate sample.
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Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the sample rapidly to a temperature about 20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
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Repeat the measurement at least twice and report the average melting point range.
Determination of Solubility
Principle: The solubility is determined by preparing a saturated solution of the compound in a specific solvent at a given temperature and then quantifying the concentration of the dissolved solute.
Materials:
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Cupric isononanoate
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Various solvents (e.g., water, ethanol, chloroform, hexane)
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Vials with screw caps
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Shaking incubator or water bath with temperature control
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Analytical balance
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Centrifuge
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UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
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Add an excess amount of cupric isononanoate to a known volume of the chosen solvent in a vial.
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Seal the vial and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C).
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Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
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After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid.
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If necessary, centrifuge the withdrawn sample to remove any suspended microparticles.
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Dilute the saturated solution to a concentration suitable for analysis.
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Determine the concentration of copper in the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve with known copper concentrations) or AAS.
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Calculate the original concentration in the saturated solution and express the solubility in grams per 100 mL of solvent.
Spectroscopic Characterization
a. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
Procedure:
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Prepare the sample by either mixing a small amount of the solid with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Analyze the spectrum for characteristic absorption bands. For cupric isononanoate, key bands to identify are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which will be shifted compared to the carbonyl stretch of the free isononanoic acid.
b. UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For copper(II) complexes, this can indicate the coordination environment of the metal ion.
Procedure:
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Prepare a dilute solution of cupric isononanoate in a suitable non-aqueous solvent (e.g., chloroform or ethanol).
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Use the pure solvent as a blank.
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Record the absorption spectrum over a range of approximately 200-800 nm.
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Identify the wavelength of maximum absorbance (λmax). The d-d transitions of the copper(II) ion are typically observed in the visible region.
Fungicidal Mechanism of Action
Copper-based fungicides, including cupric isononanoate, are known to have a broad-spectrum, multi-site mode of action. This makes the development of resistance by fungal pathogens very difficult. The general mechanism is depicted below.
Caption: Fungicidal mechanism of cupric isononanoate.
Experimental Workflow for Characterization
The logical flow for the synthesis and characterization of cupric isononanoate is outlined in the following diagram.
Caption: Experimental workflow for cupric isononanoate.
